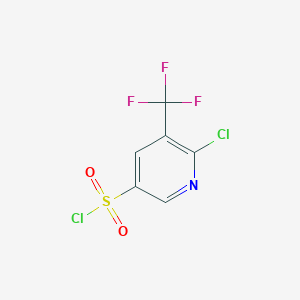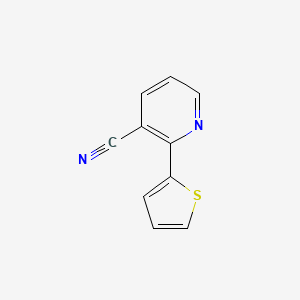
6-氯-5-(三氟甲基)吡啶-3-磺酰氯
描述
6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride is a useful research compound. Its molecular formula is C6H2Cl2F3NO2S and its molecular weight is 280.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农药应用
三氟甲基吡啶 (TFMP) 衍生物,包括“6-氯-5-(三氟甲基)吡啶-3-磺酰氯”,广泛应用于农药行业 . 它们主要用于保护作物免受病虫害 . 氟吡甲草酯是第一个进入农药市场的 TFMP 衍生物,此后,20 多种新的含 TFMP 的农药获得了 ISO 通用名称 .
制药应用
几种 TFMP 衍生物用于制药行业 . 五种含有 TFMP 部分的药物已获得市场批准,许多候选药物目前正在进行临床试验 . 最成功的含 TFMP 药物之一是替拉那韦 .
兽医应用
在兽医行业,两种含有 TFMP 部分的药物已获得市场批准 . 这些产品用于治疗动物的各种疾病 .
活性成分的合成
“6-氯-5-(三氟甲基)吡啶-3-磺酰氯”是农药和药物活性成分合成的关键中间体 .
酶抑制
具有 -CF3 基团的化合物,例如“6-氯-5-(三氟甲基)吡啶-3-磺酰氯”,已显示出对逆转录酶抑制的药效增强 .
生物标志物评估
雌激素代谢物是评估癌症风险和代谢性疾病的重要生物标志物 . “6-氯-5-(三氟甲基)吡啶-3-磺酰氯”可能用于定量人类内源性类固醇及其代谢物的非结合形式 .
作用机制
Target of Action
It is known that the compound is used for the preparation of n-sulfonamido polycyclic pyrazolyl compounds for treatment of cognitive disorders .
Mode of Action
It is known that the compound can introduce the sulfonyl chloride functional group into various target molecules , which may influence its interaction with its targets.
Biochemical Pathways
It is known that the compound is used in the synthesis of n-sulfonamido polycyclic pyrazolyl compounds , which suggests it may play a role in the biochemical pathways related to these compounds.
Result of Action
It is known that the compound is used in the synthesis of n-sulfonamido polycyclic pyrazolyl compounds , which suggests it may have a role in the molecular and cellular effects related to these compounds.
Action Environment
It is known that the compound should be stored in an inert atmosphere and under -20°c , suggesting that temperature and atmospheric conditions may influence its stability.
生化分析
Biochemical Properties
6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride plays a significant role in biochemical reactions due to its reactive sulfonyl chloride group. This group can interact with various enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with amino groups in proteins, leading to modifications in protein structure and function . The compound’s interactions with enzymes often result in enzyme inhibition, which can alter metabolic pathways and cellular processes.
Cellular Effects
The effects of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. By modifying proteins and enzymes, this compound can disrupt normal cellular functions, leading to changes in cell behavior and physiology . For example, it may inhibit key enzymes involved in metabolic pathways, resulting in altered energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable covalent bonds . This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification. Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere and cold-chain transportation conditions . Prolonged exposure to environmental factors may lead to degradation, which can alter its biochemical activity and effectiveness.
Dosage Effects in Animal Models
The effects of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. The compound’s ability to modify enzymes can lead to changes in metabolic flux and metabolite levels . For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic balance.
Transport and Distribution
Within cells and tissues, 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is critical for its biochemical activity, as it needs to reach specific targets to exert its effects.
Subcellular Localization
The subcellular localization of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The compound’s activity and function can be affected by its localization, as it needs to interact with specific biomolecules to exert its biochemical effects.
属性
IUPAC Name |
6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3NO2S/c7-5-4(6(9,10)11)1-3(2-12-5)15(8,13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVXRPZDCPBGQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743523 | |
| Record name | 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928324-59-8 | |
| Record name | 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(Chloromethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1473625.png)


![[3-(4-Bromo-phenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B1473631.png)



![2-[3-(trifluoromethyl)phenyl]hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1473637.png)
![[3-(3-Amino-propoxy)-phenyl]-acetic acid methyl ester hydrochloride](/img/structure/B1473639.png)


![[6-(Difluoromethoxy)pyridin-2-yl]methanol](/img/structure/B1473645.png)


